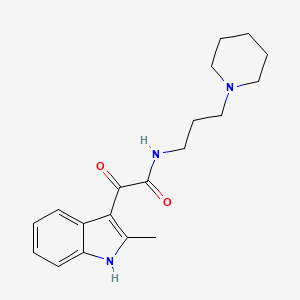

![molecular formula C22H18N4O2 B3290075 (Z)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-3-phenylacrylamide CAS No. 862810-93-3](/img/structure/B3290075.png)

(Z)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-3-phenylacrylamide

Descripción general

Descripción

Imidazo[1,2-a]pyrimidines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They are found in various enzymes, proteins, and most importantly, DNA . Many drugs contain these moieties at their cores due to their ability to bind with various living systems .

Synthesis Analysis

Imidazo[1,2-a]pyrimidines have been synthesized through different chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, aza-Michael–Mannich reaction, chiral compounds synthesis etc .Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyrimidines is quite important due to their ability to bind with various living systems . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyrimidine derivatives .Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidines have been functionalized through various chemical reactions including transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Aplicaciones Científicas De Investigación

- Imidazo[1,2-a]pyrimidine derivatives have been investigated as covalent inhibitors for treating cancers. Researchers have utilized this scaffold to develop novel KRAS G12C inhibitors, which are promising for the treatment of intractable cancers .

- Compound I-11, derived from this core structure, has demonstrated potent anticancer activity against KRAS G12C-mutated NCI-H358 cells. Its effects were validated through cellular, biochemical, and molecular docking experiments .

- Imidazo[1,2-a]pyrimidines exhibit luminescent properties, making them suitable for optoelectronic applications. Their unique electronic structure contributes to their use in light-emitting devices, organic light-emitting diodes (OLEDs), and sensors .

- Due to their fluorescence properties, imidazo[1,2-a]pyrimidines serve as excellent emitters for confocal microscopy and imaging. Researchers have explored their potential in visualizing biological structures and processes at the cellular level .

- Some imidazo[1,2-a]pyrimidine derivatives have demonstrated anti-inflammatory activity. These compounds may be useful in developing drugs to combat inflammatory diseases and conditions .

- Researchers have investigated imidazo[1,2-a]pyrimidines as potential antiviral agents. Their structural features make them interesting candidates for inhibiting viral replication and infection .

- Imidazo[1,2-a]pyrimidines can be incorporated into materials for various applications. Their versatility allows them to contribute to the development of functional materials, such as polymers, coatings, and nanocomposites .

Anticancer Agents

Optoelectronic Devices

Confocal Microscopy and Imaging

Anti-Inflammatory Agents

Antiviral Research

Materials Science

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

(Z)-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N4O2/c1-28-20-10-9-17(19-15-26-13-5-12-23-22(26)25-19)14-18(20)24-21(27)11-8-16-6-3-2-4-7-16/h2-15H,1H3,(H,24,27)/b11-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNGRBSJKYJSMON-FLIBITNWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C=CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)/C=C\C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-3-phenylacrylamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Carbamic acid, N-[(1S,3R)-3-[[(methylsulfonyl)oxy]methyl]cyclopentyl]-, 1,1-dimethylethyl ester](/img/structure/B3290006.png)

![Exo-3-azabicyclo[3.1.0]hexan-6-OL](/img/structure/B3290018.png)

![1-[2-(Dimethylamino)ethyl]-2-imidazolidinone](/img/structure/B3290026.png)

![Silane, chlorodimethyl[3-(1-pyrenyl)propyl]-](/img/structure/B3290034.png)

![6-((4-Benzylpiperidin-1-yl)methyl)-3-(4-bromophenyl)thiazolo[2,3-c][1,2,4]triazole](/img/structure/B3290042.png)

![N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-4-phenylbutanamide](/img/structure/B3290058.png)

![5-bromo-2-chloro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide](/img/structure/B3290065.png)

![5-bromo-2-chloro-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B3290082.png)

![4-bromo-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzenesulfonamide](/img/structure/B3290083.png)

![N-(3-{3-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzenesulfonamide](/img/structure/B3290095.png)